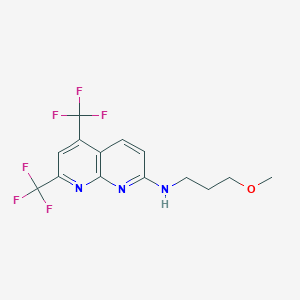

N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a naphthyridine core substituted with methoxypropyl and trifluoromethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate electrophilic substitution.

Attachment of Methoxypropyl Group: The methoxypropyl group can be attached via nucleoph

Activité Biologique

N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine is a compound of interest due to its potential biological activities. This detailed article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core with trifluoromethyl groups that enhance its biological activity. The presence of a methoxypropyl substituent may influence its pharmacokinetic properties, including solubility and membrane permeability.

- Molecular Formula : C14H14F6N2O

- Molecular Weight : 338.27 g/mol

- CAS Number : [Not specified in sources]

The biological activity of this compound appears to involve multiple pathways:

- Inhibition of Sepiapterin Reductase : The compound has been identified as an inhibitor of sepiapterin reductase, which plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), a cofactor for nitric oxide synthase (NOS) and other enzymes. This inhibition can lead to altered levels of nitric oxide (NO), impacting various physiological processes .

- Anticancer Activity : Similar naphthyridine derivatives have shown promising anticancer properties by inducing apoptosis in cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various human cancer cell lines, including those from lung and breast cancers .

- Anti-inflammatory Effects : Some naphthyridine derivatives have exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide in macrophage models .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Anticancer Potential

A study investigating the cytotoxic effects of various naphthyridine derivatives found that compounds structurally similar to this compound exhibited significant activity against several cancer cell lines. The most potent derivatives had IC50 values ranging from 10 to 15 µM against non-small cell lung cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In another study, naphthyridine derivatives were tested for their ability to inhibit LPS-induced NO production in RAW 264.7 macrophages. The results indicated that certain compounds reduced NO levels significantly (IC50 = 7.73–15.09 µM), suggesting a potential therapeutic role in managing inflammatory diseases .

Propriétés

IUPAC Name |

N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F6N3O/c1-24-6-2-5-21-11-4-3-8-9(13(15,16)17)7-10(14(18,19)20)22-12(8)23-11/h3-4,7H,2,5-6H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUWERJEMDBFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F6N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.